molecular formula C9H5NO5 B1363571 2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid CAS No. 77423-14-4

2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid

Cat. No. B1363571
CAS RN: 77423-14-4
M. Wt: 207.14 g/mol
InChI Key: LSXSNVAJTUIEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid” is a chemical compound with the molecular formula C9H5NO5 . It’s a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzoxazine core with two keto groups (dioxo) and a carboxylic acid group . The planar structure of the benzimidazole ring enables π-π stacking and π-π T-shaped interactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.14 . It’s a solid at room temperature and has a density of 1.607g/cm3 . The exact melting and boiling points are not available .

Scientific Research Applications

Innovative Synthesis Methods

  • Innovative Synthesis of Benzo[d][1,4]oxazines : Researchers have explored new methods for synthesizing 3,4-dihydro-2H-benzo[1,4]oxazines, which have significant applications in biology and medication. Novel synthesis pathways involving 2-aminophenol and various alkenes have been developed (詹淑婷, 2012).

Nanocomposite Catalysis

  • Nanocomposite-Catalyzed Synthesis : The use of CuO@RHA/MCM-41 nanocomposite as a novel catalyst for synthesizing azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide offers advantages like mild conditions and excellent yields. This method reduces environmental impact and simplifies the procedure (M. Nikpassand, L. Fekri, A. Pourahmad, 2018).

Pharmaceutical Applications

  • Antimicrobial Agents : Certain pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, synthesized using benzo[d][1,3]oxazines as starting materials, have shown potential as antimicrobial agents (S. M. Bayomi, K. Al-rashood, 1991).
  • Antioxidant and Anticorrosive Additives : Benzoxazinone derivatives synthesized from benzo[d][1,3]oxazin-4-ones have been evaluated as antioxidant additives for motor oils and as corrosion inhibitors for metals (H. M. Hassan et al., 2011).

Materials Science

  • Benzoxazine-Based Phenolic Resins : The reaction of benzoxazine-based resins with carboxylic acids and phenols as catalysts is crucial for understanding the curing process and the properties of resulting materials (J. Dunkers, H. Ishida, 1999).

Organic Chemistry

  • Decarboxylative Selective Acylation : The palladium-catalyzed decarboxylative selective acylation of 4H-benzo[d][1,3]oxazin-4-one derivatives with α-oxo carboxylic acids has been developed for creating pharmaceutical drugs (Biju Majhi et al., 2016).
  • Synthesis of Nucleosides : The asymmetric Diels-Alder reaction involving menthyl 2,4-dioxo-1,3-oxazine-5-carboxylates is directed towards the synthesis of carbocyclic C-nucleosides, illustrating the compound's utility in complex organic reactions (N. Katagiri et al., 1989).

Environmental and Agronomic Applications

  • Allelochemicals in Agronomy : Benzoxazinones, including compounds with the 2H-1,4-benzoxazin-3(4H)-one skeleton, have shown phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These compounds are of high interest for their potential agronomic utility (F. A. Macias et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 and GHS09 pictograms, indicating that it can cause skin irritation, eye irritation, and may be harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress, apoptosis, and metabolic dysregulation. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux by inhibiting enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions lead to changes in metabolite levels and energy production, impacting overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-1-2-5-6(3-4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXSNVAJTUIEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373862
Record name 4-Carboxylic-isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77423-14-4
Record name 4-Carboxylic-isatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77423-14-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid
Reactant of Route 6
2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.